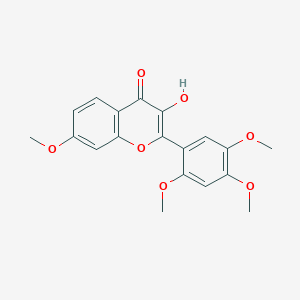

3-Hydroxy-2',4',5',7-tetramethoxyflavone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Hydroxy-2’,4’,5’,7-tetramethoxyflavone is a polymethoxyflavone, a type of flavonoid compound. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by the presence of four methoxy groups and one hydroxy group attached to the flavone backbone. It has been isolated from various plant sources and is of significant interest due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2’,4’,5’,7-tetramethoxyflavone typically involves the methylation of hydroxyl groups on the flavone backbone. One common method includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2’,4’,5’,7-tetramethoxyflavone can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the flavone backbone can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

Oxidation: Formation of a quinone derivative.

Reduction: Formation of a dihydroflavone.

Substitution: Formation of various substituted flavones depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.

Biology: Studied for its antioxidant properties, which can protect cells from oxidative stress.

Medicine: Investigated for its anticancer, anti-inflammatory, and vasorelaxant activities. .

Industry: Potential use in the development of nutraceuticals and functional foods due to its health benefits.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2’,4’,5’,7-tetramethoxyflavone involves multiple pathways:

Anticancer Activity: Induces apoptosis in cancer cells by decreasing mitochondrial membrane potential and increasing the expression of caspase-3 and caspase-9.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.

Vasorelaxant Activity: Involves the NO/sGC/cGMP pathway, calcium and potassium channels, and muscarinic and beta-adrenergic receptors.

Comparison with Similar Compounds

Similar Compounds

- 3-Hydroxy-7,2’,4’,5’-tetramethoxyflavone

- 5-Hydroxy-3,6,7,4’-tetramethoxyflavone

- 3’,5-Dihydroxy-3,4’,5’,7-tetramethoxyflavone

Uniqueness

3-Hydroxy-2’,4’,5’,7-tetramethoxyflavone is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of methoxy and hydroxy groups contributes to its lipophilicity and ability to interact with various molecular targets, making it a versatile compound for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Hydroxy-2',4',5',7-tetramethoxyflavone in laboratory settings?

- Methodological Answer : The compound is synthesized via methylation of hydroxyl groups on flavonoid precursors. A typical protocol involves reacting 2,4,6-trihydroxyacetophenone with acyl chlorides (e.g., 2,4,5-trimethoxybenzoyl chloride) followed by base-catalyzed rearrangement (e.g., using potassium carbonate in acetone or DMSO under reflux). Methylation is achieved with methyl iodide (CH3I), and purification involves chromatographic separation of intermediates .

Q. How is the structure of this compound confirmed after synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. Key diagnostic signals include a sharp singlet at ~13.65 ppm (¹H NMR) for the hydrogen-bonded 5-hydroxy group and distinct ¹³C NMR resonances for methoxy and carbonyl carbons. Liquid chromatography-mass spectrometry (LCMS) further validates molecular weight (e.g., m/z 358.11 for [M+H]<sup>+</sup>) and fragmentation patterns .

Q. What natural sources are reported for this compound and its analogs?

- Methodological Answer : The compound and its derivatives are isolated from plants like Vitex trifolia and Polygonum viscosum using ethyl acetate extraction, followed by column chromatography and preparative thin-layer chromatography (PTLC). Comparative TLC studies and spectroscopic matching with reference standards are used for identification .

Advanced Research Questions

Q. How do structural variations among similar flavones affect their biological activity?

- Methodological Answer : Methoxy group positioning significantly impacts bioactivity. For example:

- Lipophilicity : Increasing methoxy groups (e.g., 3,5-dihydroxy-6,7,3',4'-tetramethoxyflavone) enhances membrane permeability .

- Reactivity : Hydroxyl groups at 3' and 4' positions enable metal chelation (e.g., Sr<sup>2+</sup> binding), while methylation reduces antioxidant capacity .

- Bioactivity : Analogous compounds like casticin (3',5-dihydroxy-3,4',6,7-tetramethoxyflavone) show anti-proliferative effects in leukemia cells via apoptosis induction .

Q. What methodological approaches resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from structural analogs or impurities. Strategies include:

- LCMS Purity Checks : Differentiate isomers (e.g., this compound vs. 3-hydroxy-2',4',5',6-tetramethoxyflavone) using retention times and fragmentation patterns .

- Comparative Assays : Test analogs side-by-side in standardized models (e.g., MTT assays for cytotoxicity) to isolate structure-activity relationships .

Q. What advanced techniques are used to study the metabolic pathways of this compound in vivo?

- Methodological Answer : A drug metabolite cluster (DMC)-based data-mining strategy integrates UHPLC-HRMS with tandem MS/MS analysis. This identifies primary metabolites (e.g., glucuronidated/sulfated derivatives) and secondary metabolites (e.g., oxidized or demethylated products) in rat models. For example, 106 metabolites were characterized through oxidation, methylation, and conjugation reactions .

Q. How do researchers validate the role of specific hydroxyl/methoxy groups in biological interactions?

- Methodological Answer :

- Site-Directed Methylation : Block hydroxyl groups via selective methylation (e.g., using CH3I/K2CO3) and compare bioactivity pre/post-modification .

- Metal Chelation Studies : Test Sr<sup>2+</sup> precipitation reactivity; hydroxyls at 3' and 4' positions are critical for binding, while methoxy groups inhibit interaction .

Properties

Molecular Formula |

C19H18O7 |

|---|---|

Molecular Weight |

358.3 g/mol |

IUPAC Name |

3-hydroxy-7-methoxy-2-(2,4,5-trimethoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C19H18O7/c1-22-10-5-6-11-14(7-10)26-19(18(21)17(11)20)12-8-15(24-3)16(25-4)9-13(12)23-2/h5-9,21H,1-4H3 |

InChI Key |

JIGPTRZDQGCODU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3OC)OC)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.